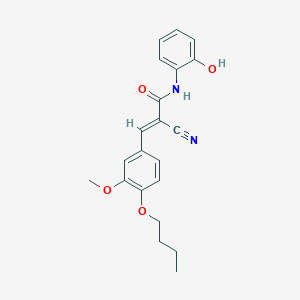![molecular formula C18H14FN3O5 B2712847 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1105237-29-3](/img/structure/B2712847.png)
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzo[d][1,3]dioxole, an oxadiazole, and a fluorophenoxy group. The benzo[d][1,3]dioxole group is a type of aromatic ether that is often found in various natural products and pharmaceuticals . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The fluorophenoxy group is a type of ether that contains a fluorine atom, which can enhance the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d][1,3]dioxole and oxadiazole rings likely contribute to the rigidity of the molecule, which can affect its interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Interactions
- The compound has been involved in the synthesis of novel derivatives that exhibit anti-inflammatory activity and p38α MAP kinase inhibition. For instance, certain synthesized derivatives, like compound 5b, demonstrated significant in vivo anti-inflammatory activity and improved gastrointestinal safety profiles. These compounds, including the subject compound, have shown promising binding interactions with p38α MAP kinase enzyme in molecular docking studies (Tariq, Kamboj, Alam, & Amir, 2018).
Anticonvulsant Evaluation
- In research focused on anticonvulsant activities, derivatives of the compound were synthesized and evaluated. These studies used tests like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. Compounds derived from this chemical structure have shown significant anticonvulsant activity against both MES and scPTZ screens, indicating their potential as effective anticonvulsant agents (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Antimicrobial and Cytotoxic Properties
- Several studies have synthesized derivatives from this compound to test for antimicrobial activities against various bacteria and fungi. These compounds have shown notable antimicrobial properties, particularly against gram-negative bacteria. Additionally, some derivatives exhibited cytotoxic activities, suggesting potential applications in cancer treatment (Devi, Shahnaz, & Prasad, 2022).
Application in Peripheral Benzodiazepine Receptor Studies
- Research involving the peripheral benzodiazepine receptor (PBR) has utilized derivatives of this compound. For example, radioligands based on this structure have been synthesized for PBR imaging, which is valuable in studying various neurological disorders (Zhang, Maeda, Furutsuka, Yoshida, Ogawa, Suhara, & Suzuki, 2003).
Antiproliferative and Anti-inflammatory Agents
- Derivatives of this compound have been synthesized and evaluated for their antiproliferative and anti-inflammatory activities. These studies have helped in establishing structure-activity relationships, indicating the potential of these compounds in developing new therapeutic agents for inflammation and cancer (Rapolu, Alla, Bommena, Murthy, Jain, Bommareddy, & Bommineni, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5/c19-12-2-4-13(5-3-12)24-9-16(23)20-18-22-21-17(27-18)8-11-1-6-14-15(7-11)26-10-25-14/h1-7H,8-10H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRZTNYDOUVEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2712771.png)

![Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2712774.png)

![2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2712777.png)




![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2712783.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2712784.png)

